molecular formula C8H18N2 B1140460 3-(DIETHYLAMINO)PYRROLIDINE CAS No. 108963-18-4

3-(DIETHYLAMINO)PYRROLIDINE

Cat. No.: B1140460
CAS No.: 108963-18-4
M. Wt: 142.24
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethylamino)pyrrolidine is a chemical compound with the molecular formula C8H18N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)pyrrolidine typically involves the reaction of pyrrolidine with diethylamine under controlled conditions. One common method is the alkylation of pyrrolidine with diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

3-(Diethylamino)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)pyrrolidine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 3-(Diethylamino)pyrrolidine is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in medicinal chemistry and other applications .

Properties

CAS No.

108963-18-4

Molecular Formula

C8H18N2

Molecular Weight

142.24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.